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Compound of Interest
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Cat. No.: B12371739 Get Quote

A Note on Nomenclature: The term "9-CCN" is not a standard designation for a member of the

Cellular Communication Network (CCN) family of proteins. This family consists of six members,

CCN1 through CCN6.[1] These protocols are designed to be broadly applicable for generating

a knockout mouse model for any specific member of the CCN family (hereafter referred to as

CCNx).

Application Notes
Introduction to CCN Proteins and Knockout Models
The CCN family of proteins are cysteine-rich, matricellular proteins that play crucial roles in

regulating a wide array of cellular processes, including cell adhesion, proliferation,

differentiation, and migration.[2] They are key modulators of signaling pathways such as Wnt,

Bone Morphogenetic Protein (BMP), Transforming Growth Factor-beta (TGF-β), and Notch.[3]

Given their involvement in development, tissue repair, fibrosis, and cancer, CCN proteins are

significant targets for research and drug development.[2][4]

Generating knockout (KO) mouse models, where a specific CCN gene is rendered inoperative,

is an invaluable strategy for elucidating its precise physiological functions in vivo.[5] The

CRISPR/Cas9 system has revolutionized the creation of such models, offering a rapid, precise,

and efficient alternative to traditional gene-targeting methods that relied on embryonic stem

cells.[6][7] This technology allows for direct gene editing in mouse zygotes, significantly

shortening the timeline for model generation from over a year to a matter of weeks.[7][8] These
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models are essential for studying disease mechanisms and for the preclinical validation of

therapeutic targets.[5]

The CRISPR/Cas9 System for Gene Knockout
The CRISPR/Cas9 system, adapted from a bacterial immune defense mechanism, utilizes two

primary components for gene editing[7]:

Cas9 Nuclease: An enzyme that acts as "molecular scissors" to create a double-strand break

(DSB) in the DNA.

Guide RNA (gRNA): A short RNA molecule designed to be complementary to a specific ~20

base pair target sequence in the genome. It directs the Cas9 nuclease to the precise location

for the DNA cut.

For generating a knockout model, the cell's natural DNA repair mechanism, Non-Homologous

End Joining (NHEJ), is exploited. After Cas9 creates a DSB, NHEJ repairs the break in an

error-prone fashion, often introducing small insertions or deletions (indels).[9] If these indels

cause a frameshift in the coding sequence of the CCNx gene, it typically results in a premature

stop codon, leading to a non-functional truncated protein and thus, a gene knockout.[6][9]

Key Considerations for Targeting a CCNx Gene
gRNA Design: The specificity and efficiency of the knockout depend critically on the gRNA

design. It is crucial to select a target sequence in an early exon of the CCNx gene to

maximize the likelihood that a frameshift mutation will disable the entire protein.[10] The

target sequence must be unique within the mouse genome to avoid off-target mutations.[7]

Delivery Method: The most common and effective method for creating knockout mice is the

microinjection of Cas9 mRNA and gRNA directly into the pronucleus or cytoplasm of fertilized

mouse embryos (zygotes).[6][8] Alternative methods include electroporation into zygotes or

the use of adeno-associated viruses (AAV) for in vivo editing.[6][11]

Founder Animals and Germline Transmission: The initial mice generated from the injected

embryos are known as founder (F0) mice. These animals can be mosaic, meaning they may

have a mixture of cells with different edits. It is essential to breed the founder mice that carry
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the desired mutation to produce the first-generation (F1) offspring and confirm that the

knockout allele is transmitted through the germline.[8]

Data Presentation
Table 1: Representative Timelines for Knockout Mouse
Generation

Stage
Traditional Method (ES
Cells)

CRISPR/Cas9 Method

Design & Vector Construction 2-4 months 1-2 weeks

ES Cell Targeting & Selection 3-5 months Not Applicable

Blastocyst Injection &

Chimeras
2-3 months Not Applicable

Founder Generation Not Applicable 4-8 weeks

Germline Transmission 2-3 months 2-3 months

Total Estimated Time 9-15 months 3-5 months

This table provides estimated timelines; actual durations may vary based on the specific

project.

Table 2: Typical Efficiencies in CRISPR/Cas9-Mediated
Mouse Model Generation
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Parameter
Representative
Value/Success Rate

Reference

Overall Knockout Efficiency Up to 95% [7]

Frequency of Indel Mutations

in F0 Mice
20-70% [12]

Survival Rate of Microinjected

Zygotes
High [12]

Germline Transmission Rate

from Founders

Variable (dependent on

founder mosaicism)
[12]

Off-Target Effects (with proper

gRNA design)
< 5% [7]

Experimental Workflow
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Phase 1: Design & Preparation

Phase 2: Founder Generation

Phase 3: Validation & Breeding

1. Target Selection
(CCNx Gene Exon)

2. gRNA Design & Synthesis

3. Cas9 mRNA/Protein
Preparation

5. Microinjection of
CRISPR components

4. Zygote Collection
(Superovulation & Mating)

6. Embryo Transfer into
Pseudopregnant Female

7. Birth of F0 Founder Pups

8. Genotyping of F0 Pups
(PCR & Sequencing)

9. Selection of Positive Founders

10. Breeding for Germline
Transmission (F1 Generation)

11. Validation of Knockout
(Western Blot, qPCR)

12. Colony Establishment

Click to download full resolution via product page

Caption: Workflow for generating a CCNx knockout mouse model using CRISPR/Cas9.

Experimental Protocols
Protocol 1: gRNA Design and Synthesis for the Target
CCNx Gene
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Obtain Target Gene Sequence: Retrieve the full genomic sequence, including exons and

introns, of the target mouse CCNx gene from a public database like NCBI GenBank or

Ensembl.

Identify Target Exons: Select an early exon (e.g., exon 1 or 2) for targeting. This ensures that

any resulting frameshift mutation will disrupt the majority of the protein's coding sequence.

[10]

Use gRNA Design Tools: Utilize validated online software (e.g., CHOPCHOP, Benchling) to

identify potential gRNA target sites within the selected exon. These tools predict on-target

efficiency and potential off-target binding sites across the genome.[12]

Select Optimal gRNAs: Choose 2-3 gRNA sequences with the highest predicted on-target

scores and the lowest number of potential off-target sites. The target site must be

immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (typically 'NGG' for

S. pyogenes Cas9).[12]

Synthesize gRNAs: Synthesize the selected single-guide RNAs (sgRNAs) using a

commercial service or an in vitro transcription kit. Ensure the final product is purified and free

of contaminants.

Protocol 2: Preparation of CRISPR/Cas9 Reagents for
Microinjection
This protocol describes the preparation of a ribonucleoprotein (RNP) complex, which involves

pre-mixing the Cas9 protein and gRNA before injection. This method is highly efficient and

reduces off-target effects.[12]

Reagent Dilution: Dilute the purified Cas9 protein and the synthesized sgRNA in a sterile,

RNase-free microinjection buffer (e.g., Tris-EDTA) to their working concentrations. A common

final concentration for injection is 100 ng/µl for Cas9 protein and 50 ng/µl for sgRNA.

RNP Complex Formation: Mix the Cas9 protein and sgRNA in a sterile microcentrifuge tube.

Incubate the mixture at room temperature (or 37°C) for 10-15 minutes. This allows the Cas9

protein and gRNA to assemble into the RNP complex.[12]
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Centrifugation: Centrifuge the RNP mixture at high speed (e.g., >10,000 x g) for 5-10

minutes to pellet any precipitates that could clog the microinjection needle.[12]

Final Preparation: Carefully transfer the supernatant to a new sterile tube, keeping it on ice

until ready for microinjection.

Protocol 3: Generation of Founder Mice via Zygote
Microinjection
This protocol requires specialized equipment and expertise in animal handling and embryology.

Superovulation: Induce superovulation in female mice of the desired genetic background

strain using hormone injections (e.g., PMSG followed by hCG) to maximize the yield of

oocytes.

Mating: Mate the superovulated females with stud males.

Zygote Collection: The following morning, euthanize the successfully mated females

(identified by a copulatory plug) and harvest fertilized one-cell embryos (zygotes) from the

oviducts.[8]

Microinjection: Under a high-power microscope, use a microinjection needle to inject the

prepared CRISPR/Cas9 RNP complex into the pronucleus or cytoplasm of each zygote.[13]

Embryo Culture & Transfer: Culture the injected embryos in vitro for a short period until they

reach the two-cell or blastocyst stage.[8] Surgically transfer the viable embryos into the

oviducts of pseudopregnant surrogate female mice.[8][9]

Birth of Founder Pups: Monitor the surrogate mothers. Pups, known as the F0 or founder

generation, are typically born 19-21 days after embryo transfer.

Protocol 4: Validation of CCNx Knockout Founders
Genomic DNA Extraction: At 2-3 weeks of age, collect a small tissue sample (e.g., tail snip)

from each F0 pup and extract genomic DNA.[8]
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PCR Amplification: Design PCR primers that flank the gRNA target site in the CCNx gene.

Use these primers to amplify the target region from the genomic DNA of each pup.

Mutation Analysis (Genotyping):

Gel Electrophoresis: Run the PCR products on an agarose gel. Pups with indel mutations

may show a size shift in the PCR product compared to the wild-type control.

Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing to

confirm the presence of mutations and determine the exact sequence of the indel. This is

the definitive method for confirming a frameshift mutation.[14]

Protein Level Validation (in F1 generation):

Western Blot: Once a stable F1 line is established by breeding a positive founder, validate

the absence of the CCNx protein.[15] Collect tissue expected to express the CCNx

protein, prepare protein lysates, and perform a Western blot using an antibody specific to

the CCNx protein. A successful knockout will show no corresponding protein band in

homozygous KO (-/-) animals compared to wild-type (+/+) controls.[16]

Quantitative RT-PCR (qRT-PCR): To confirm the knockout at the transcript level, extract

RNA from relevant tissues and perform qRT-PCR. This can verify the absence or

significant reduction of CCNx mRNA.[15]

CCN Signaling Pathways
CCN proteins are critical extracellular modulators that interact with multiple signaling pathways

to regulate cellular functions. They do not act as traditional ligands but rather as co-factors that

influence the activity of growth factors, cytokines, and their receptors.[3]
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Caption: Key signaling pathways modulated by CCN family proteins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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